molecular formula C5H12OS B3048226 3-(Methylsulfanyl)butan-2-ol CAS No. 161528-03-6

3-(Methylsulfanyl)butan-2-ol

Cat. No.: B3048226
CAS No.: 161528-03-6
M. Wt: 120.22 g/mol
InChI Key: HLCVPLQEQJRBHR-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)butan-2-ol, also known as 3-(methylthio)butan-2-ol, is a sulfur-containing alcohol with the molecular formula C5H12OS and a molecular weight of 120.22 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methylthio group (-SCH3) attached to a butane backbone. It is a liquid at room temperature and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

The role of 3-(Methylsulfanyl)butan-2-ol in biochemical reactions is not well established. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfanyl)butan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-chlorobutan-2-ol with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfanyl)butan-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)butan-2-ol is unique due to the presence of both a hydroxyl group and a methylthio group, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

3-methylsulfanylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-4(6)5(2)7-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCVPLQEQJRBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541406
Record name 3-(Methylsulfanyl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161528-03-6
Record name 3-(Methylsulfanyl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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